molecular formula C14H16ClNO4S B2616333 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1351594-85-8

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2616333
CAS No.: 1351594-85-8
M. Wt: 329.8
InChI Key: WRODQLMGDGCQBV-UHFFFAOYSA-N
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Description

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a dimethylfuran moiety, and a methoxybenzenesulfonamide group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furan Moiety: The synthesis begins with the preparation of 2,5-dimethylfuran, which can be achieved through the acid-catalyzed cyclization of 2,5-hexanedione.

    Sulfonamide Formation: The next step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Chlorination: The final step includes the chlorination of the intermediate compound to introduce the chloro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The furan ring and the methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide
  • 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-fluorobenzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural difference can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

3-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-9-6-11(10(2)20-9)8-16-21(17,18)12-4-5-14(19-3)13(15)7-12/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRODQLMGDGCQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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